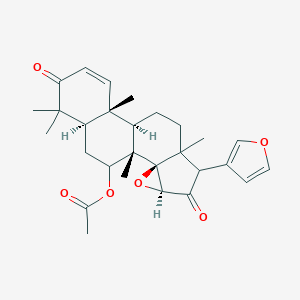

Epoxyazadiradione

Description

This compound has been reported in Azadirachta indica and Chisocheton siamensis with data available.

limonoid from neem tree Azadirachta indica; RN given for (5alpha,7alpha,13alpha,14beta,15beta,17alpha)-isomer; structure in first source

Properties

CAS No. |

18385-59-6 |

|---|---|

Molecular Formula |

C28H34O6 |

Molecular Weight |

466.6 g/mol |

IUPAC Name |

[(1S,2R,4S,6S,7S,10R,11R,16R,18R)-6-(furan-3-yl)-1,7,11,15,15-pentamethyl-5,14-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-18-yl] acetate |

InChI |

InChI=1S/C28H34O6/c1-15(29)33-20-13-18-24(2,3)19(30)8-10-25(18,4)17-7-11-26(5)21(16-9-12-32-14-16)22(31)23-28(26,34-23)27(17,20)6/h8-10,12,14,17-18,20-21,23H,7,11,13H2,1-6H3/t17-,18+,20-,21-,23-,25-,26+,27+,28-/m1/s1 |

InChI Key |

NEYCGDYQBQONFC-GGPFZBFUSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1([C@]45[C@H](O4)C(=O)[C@H]([C@@]5(CC3)C)C6=COC=C6)C)C |

Canonical SMILES |

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C45C(O4)C(=O)C(C5(CC3)C)C6=COC=C6)C)C)(C)C |

Synonyms |

epoxyazadiradione |

Origin of Product |

United States |

Foundational & Exploratory

Epoxyazadiradione: A Technical Guide to its Physicochemical Properties and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyazadiradione is a prominent tetranortriterpenoid, a class of limonoids, isolated from the fruits and seeds of the Neem tree (Azadirachta indica). This molecule has garnered significant interest within the scientific community for its diverse and potent biological activities, including anti-inflammatory, insecticidal, and notably, anticancer properties. As a derivative of azadiradione, its unique 14,15-epoxide ring structure is crucial to its chemical reactivity and therapeutic potential. This guide provides an in-depth overview of the physicochemical characteristics of this compound, detailed experimental protocols for its study, and an exploration of its interaction with key cellular signaling pathways.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for its handling, formulation, and analysis in a research setting.

General and Computational Properties

| Property | Value | Source(s) |

| IUPAC Name | [(1S,2R,4S,6S,7S,10R,11R,16R,18R)-6-(furan-3-yl)-1,7,11,15,15-pentamethyl-5,14-dioxo-3-oxapentacyclo[8.8.0.0²,⁴.0²,⁷.0¹¹,¹⁶]octadec-12-en-18-yl] acetate | [1] |

| Synonyms | Nimbinin, 14,15-Epoxyazadiradione, Azadiradione 14β,15β-epoxide | [1][2] |

| CAS Number | 18385-59-6 | [2] |

| Molecular Formula | C₂₈H₃₄O₆ | [1] |

| Molecular Weight | 466.57 g/mol | [2] |

| Appearance | White to Off-White Solid | [2] |

| XLogP3-AA | 4.2 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Polar Surface Area | 86.1 Ų | [1] |

Solubility and Storage

| Parameter | Details | Source(s) |

| Solubility | DMSO: ≥ 50 mg/mL (107.17 mM) | [3] |

| In Vivo Formulations (examples): | [3] | |

| - 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (≥ 1.25 mg/mL) | ||

| - 10% DMSO, 90% Corn Oil (≥ 1.25 mg/mL) | ||

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [3] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month (use freshly prepared solutions for in vivo studies) | [3] |

Spectral Data

Spectroscopic analysis is fundamental to the identification and structural elucidation of this compound.

| Technique | Data Summary | Source(s) |

| Mass Spectrometry (MS) | ESI-MS reveals a prominent [M+H]⁺ ion at m/z 467.2. Tandem MS (MS/MS) has been used to characterize its fragmentation patterns. | [4] |

| NMR Spectroscopy | ¹H and ¹³C NMR spectra are typically recorded in deuterated chloroform (CDCl₃) on spectrometers operating at frequencies such as 400 MHz for proton and 100 MHz for carbon nuclei. These spectra confirm the complex polycyclic structure. | [4][5] |

| Infrared (IR) Spectroscopy | The IR spectrum is characterized by absorption bands corresponding to its functional groups: epoxide C-O-C stretching (approx. 830-950 cm⁻¹ and 1260 cm⁻¹), C=O stretching from the ketone and acetate groups (approx. 1710-1740 cm⁻¹), and C-O stretching of the ester. | [6] |

| UV-Visible (UV-Vis) Spectroscopy | HPLC analysis utilizes a detection wavelength of 230 nm, indicating a significant UV absorbance maximum in this region, likely attributable to the α,β-unsaturated ketone chromophore. | [4] |

Experimental Protocols

The following sections detail methodologies commonly employed in the research of this compound, from its extraction to the assessment of its biological activity.

Isolation and Purification Protocol

This compound is typically isolated from the fruits of Azadirachta indica. A common workflow involves solvent extraction followed by chromatographic purification.

-

Extraction: Ripe, fresh neem fruits are macerated and soaked in a solvent such as acetone. The resulting extract is concentrated under vacuum.

-

Solvent Partitioning: The crude extract is washed with a non-polar solvent like hexane to remove lipids and other non-polar impurities.

-

Chromatographic Purification: The remaining extract is subjected to column chromatography on silica gel.

-

Stationary Phase: Silica gel (40–60 µm).

-

Mobile Phase: A gradient of ethyl acetate in hexane is used as the eluent, with increasing polarity.

-

Automation: This process can be expedited and scaled using Medium Pressure Liquid Chromatography (MPLC) systems.

-

-

Purity Analysis: The purity of the isolated fractions is confirmed using High-Performance Liquid Chromatography (HPLC) and the structure is verified by spectroscopic methods (NMR, MS).[4]

Cell Viability (MTT) Assay Protocol

The MTT assay is a colorimetric method used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., HeLa, MDA-MB-231, PANC-1) are seeded into 96-well plates at an optimized density (e.g., 2,000-10,000 cells/well) and allowed to adhere overnight in a CO₂ incubator at 37°C.

-

Compound Treatment: Cells are treated with varying concentrations of this compound (typically dissolved in DMSO and diluted in culture medium) for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive vehicle (DMSO) only.

-

MTT Addition: Following incubation, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.

-

Formazan Formation: The plates are incubated for an additional 1-4 hours, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The culture medium is carefully removed, and an organic solvent (e.g., 100-200 µL of DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The plate is shaken for approximately 10-15 minutes in the dark to ensure complete dissolution, and the absorbance is measured on a plate reader at a wavelength between 540 and 595 nm.

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis of the PI3K/Akt Pathway

Western blotting is used to investigate the effect of this compound on the expression and phosphorylation status of proteins within specific signaling cascades.

-

Cell Lysis: After treatment with this compound, cells are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard method, such as the BCA assay, to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein (e.g., 50 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific to the proteins of interest (e.g., total Akt, phospho-Akt (Ser473), total PI3K, etc.).

-

Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified using densitometry software, allowing for a comparison of protein levels between treated and untreated samples.

Signaling Pathways and Biological Activity

This compound exerts its anticancer effects by modulating multiple critical cellular signaling pathways, primarily the PI3K/Akt pathway and the NF-κB pathway.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and angiogenesis, and it is frequently hyperactivated in cancer. This compound has been shown to suppress this pathway, leading to a cascade of anti-tumorigenic events:

-

Induction of Apoptosis: By inhibiting PI3K/Akt signaling, this compound promotes mitochondrial-dependent apoptosis. This is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of anti-apoptotic proteins like Bcl-2.

-

Cell Cycle Arrest: It can inhibit cell cycle progression by downregulating key regulatory proteins such as cyclin A2 and cyclin-dependent kinase 2 (CDK2).

-

Anti-Angiogenic and Anti-Metastatic Effects: The compound reduces the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and matrix metalloproteinase-9 (MMP-9), which are crucial for tumor growth and invasion.

Below is a diagram illustrating the inhibitory effect of this compound on the PI3K/Akt signaling cascade.

Caption: Inhibition of the PI3K/Akt pathway by this compound.

Inhibition of NF-κB Nuclear Translocation

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancers, NF-κB is constitutively active and promotes chronic inflammation and cell proliferation. This compound has been demonstrated to inhibit the nuclear translocation of NF-κB in human cervical cancer cells, thereby preventing it from activating pro-survival and pro-inflammatory genes. This action contributes significantly to its overall anticancer and anti-inflammatory profile.

References

- 1. This compound | C28H34O6 | CID 49863985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound Purified from the Azadirachta indica Seed Induced Mitochondrial Apoptosis and Inhibition of NFκB Nuclear Translocation in Human Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Epoxyazadiradione: A Technical Guide to its Natural Sources, Biosynthesis, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyazadiradione is a tetranortriterpenoid, a prominent member of the limonoid class of secondary metabolites. It is a highly oxygenated and structurally complex molecule that has garnered significant attention from the scientific community for its diverse biological activities, including insecticidal, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and detailed experimental protocols for its extraction and purification.

Natural Sources of this compound

This compound is predominantly found in the plant species Azadirachta indica, commonly known as the neem tree.[1][2] Various parts of the neem tree have been reported to contain this valuable limonoid, with the highest concentrations typically found in the fruits and seeds.[1][2]

Quantitative Data

The concentration of this compound can vary depending on the geographical location, age of the plant, and the specific part being analyzed. The following table summarizes the reported yields of this compound from Azadirachta indica.

| Plant Part | Extraction Method | Yield | Reference |

| Neem Fruit Powder | Medium-Pressure Liquid Chromatography (MPLC) | 4.31 g from 250 g | (Alam et al., 2012) |

| Neem Seed Cake | Column Chromatography | 1.895 g from 1000 g | (Shilpa et al., 2017) |

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway of limonoid biosynthesis, which originates from the cyclization of 2,3-oxidosqualene. The initial steps involve the formation of the triterpenoid precursor, tirucalla-7,24-dien-3β-ol. Subsequent oxidative modifications, rearrangements, and the formation of a furan ring lead to the basic limonoid skeleton.

The following diagram illustrates the proposed biosynthetic pathway leading to this compound.

Caption: Proposed biosynthetic pathway of this compound from acetyl-CoA.

Experimental Protocols

The isolation and purification of this compound from its natural source, primarily neem seeds or fruits, involve a multi-step process. The following is a synthesized protocol based on published methodologies.

Extraction

-

Sample Preparation: Air-dry fresh, ripe neem fruits or seeds in the shade. Once dried, grind the plant material into a coarse powder.

-

Solvent Extraction:

-

Perform a preliminary extraction with a non-polar solvent like petroleum ether or hexane to remove oils and fats. This can be done using a Soxhlet apparatus for exhaustive extraction.

-

Subsequently, extract the defatted plant material with a more polar solvent such as acetone or a mixture of acetone and water. This second extraction will contain the limonoids.

-

Alternatively, a direct extraction of the powdered material can be performed with a solvent of intermediate polarity like dichloromethane or ethyl acetate.

-

Purification

A combination of chromatographic techniques is typically employed for the purification of this compound.

-

Column Chromatography:

-

Pack a glass column with silica gel (60-120 mesh) as the stationary phase.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Load the dissolved extract onto the column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC).

-

Pool the fractions containing the compound of interest (this compound).

-

-

Medium-Pressure Liquid Chromatography (MPLC):

-

For a more efficient and automated separation, MPLC can be utilized.

-

Use a pre-packed silica gel column.

-

Employ a solvent system similar to that used in column chromatography (e.g., a gradient of hexane and ethyl acetate).

-

The automated fraction collection allows for better resolution and reproducibility.

-

-

Preparative Thin-Layer Chromatography (PTLC):

-

For final purification, PTLC can be performed on the enriched fractions obtained from column or MPLC.

-

Apply the sample as a band onto a silica gel PTLC plate.

-

Develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v).

-

Visualize the bands under UV light.

-

Scrape the band corresponding to this compound and elute the compound from the silica gel using a polar solvent like ethyl acetate or methanol.

-

-

Crystallization:

-

The purified this compound can be further purified by crystallization from a suitable solvent or solvent mixture (e.g., methanol, ethanol, or a mixture of chloroform and methanol).

-

Characterization

The structure and purity of the isolated this compound can be confirmed using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy to elucidate the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the molecule.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

The following diagram illustrates a general experimental workflow for the extraction and purification of this compound.

Caption: General workflow for the extraction and purification of this compound.

Conclusion

This compound remains a compound of significant interest due to its potent biological activities. This guide provides a comprehensive overview for researchers and professionals in the field of natural product chemistry and drug development, outlining its primary natural source, biosynthetic origins, and detailed methodologies for its isolation and purification. The provided protocols and diagrams serve as a valuable resource for the efficient extraction and characterization of this promising bioactive molecule.

References

Epoxyazadiradione: A Technical Overview for Drug Development Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyazadiradione is a naturally occurring limonoid, a type of triterpenoid, isolated from the fruits and seeds of the neem tree (Azadirachta indica)[1][2][3][4]. As a member of the Meliaceae family, the neem tree is a source of numerous bioactive compounds with a long history of use in traditional medicine[4][5]. This compound, in particular, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimalarial properties[6][7][8]. This technical guide provides a comprehensive overview of the chemical properties, biological activities, and mechanisms of action of this compound, with a focus on its potential applications in drug discovery and development.

Chemical Identity and Structure

This compound is chemically identified as a limonoid that is azadiradione with an epoxy group across the 14th and 15th carbon positions[9].

CAS Number: 18385-59-6[1][2][3][9]

Molecular Formula: C₂₈H₃₄O₆[9]

IUPAC Name: [(1S,2R,4S,6S,7S,10R,11R,16R,18R)-6-(furan-3-yl)-1,7,11,15,15-pentamethyl-5,14-dioxo-3-oxapentacyclo[8.8.0.0²,⁴.0²,⁷.0¹¹,¹⁶]octadec-12-en-18-yl] acetate[9]

A related compound, 14,15-Epoxyazadiradione, is also mentioned in the literature with the CAS number 58525-91-0[4]. It is crucial for researchers to note the specific CAS number when sourcing this compound for experimental purposes.

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, with notable effects on inflammatory pathways, cancer cell proliferation, and malarial parasites. The following table summarizes key quantitative data from various studies.

| Biological Target/Activity | Cell Line / Organism | Measurement | Value | Reference |

| Macrophage Migration Inhibitory Factor (MIF) Tautomerase Activity | Human (huMIF) | Kᵢ | 2.11-5.23 µM | [1][2][3] |

| Macrophage Migration Inhibitory Factor (MIF) Tautomerase Activity | Plasmodium falciparum (PfMIF) | Kᵢ | 2.11-5.23 µM | [1][2][3] |

| Macrophage Migration Inhibitory Factor (MIF) Tautomerase Activity | Plasmodium yoelii (PyMIF) | Kᵢ | 2.11-5.23 µM | [1][2][3] |

| Anti-plasmodial Activity | P. falciparum (CQ-sensitive) | IC₅₀ | 2.8 ± 0.29 μM (for derivative 3c) | [8] |

| Anti-plasmodial Activity | P. falciparum (CQ-sensitive) | IC₅₀ | 1.5 ± 0.01 μM (for derivative 3g) | [8] |

| Anti-plasmodial Activity | P. falciparum (CQ-resistant) | IC₅₀ | 1.3 ± 1.08 μM (for derivative 3c) | [8] |

| Anti-plasmodial Activity | P. falciparum (CQ-resistant) | IC₅₀ | 1.2 ± 0.14 μM (for derivative 3g) | [8] |

| Anticancer Activity (Cervical Cancer) | HeLa | GI₅₀ | 12.5 µM | [10] |

Mechanism of Action: Signaling Pathways

A significant body of research points to the modulation of key signaling pathways as the primary mechanism behind the biological effects of this compound.

PI3K/Akt Signaling Pathway

In breast cancer models, this compound has been shown to suppress tumor growth by targeting the PI3K/Akt pathway[6][11]. This inhibition leads to mitochondrial depolarization and subsequent caspase-dependent apoptosis[6][11]. The attenuation of the PI3K/Akt pathway also results in the inhibition of c-Jun and c-Fos expression and AP-1 DNA binding[6]. This mechanism is significant as the PI3K/Akt pathway is frequently dysregulated in various cancers, making it a prime target for drug development[6].

Below is a diagram illustrating the inhibitory effect of this compound on the PI3K/Akt signaling pathway.

References

- 1. This compound|CAS 18385-59-6|DC Chemicals [dcchemicals.com]

- 2. This compound|18385-59-6|COA [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. plantaanalytica.com [plantaanalytica.com]

- 5. ScholarWorks @ UTRGV - Research Symposium: this compound exhibit anti‑cancer activities by modulating lncRNAs expression in pancreatic cancer [scholarworks.utrgv.edu]

- 6. This compound suppresses breast tumor growth through mitochondrial depolarization and caspase-dependent apoptosis by targeting PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the role of Azadirachta indica (neem) and its active compounds in the regulation of biological pathways: an update on molecular approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C28H34O6 | CID 49863985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound Purified from the Azadirachta indica Seed Induced Mitochondrial Apoptosis and Inhibition of NFκB Nuclear Translocation in Human Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound suppresses breast tumor growth through mitochondrial depolarization and caspase-dependent apoptosis by targeting PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Origin of Epoxyazadiradione in Azadirachta indica: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxyazadiradione, a significant tetranortriterpenoid found in the neem tree (Azadirachta indica), has garnered considerable interest for its diverse bioactive properties. This technical guide provides an in-depth exploration of the biological origin of this compound, delineating its biosynthetic pathway from fundamental precursors to the final intricate structure. The document summarizes key enzymatic transformations, identifies putative genes involved, and presents quantitative data on the distribution of related limonoids in various neem tissues. Furthermore, it furnishes detailed experimental protocols for the elucidation of this pathway and visualizes the core biochemical and experimental workflows using Graphviz diagrams, offering a comprehensive resource for researchers in natural product biosynthesis, metabolic engineering, and drug discovery.

Introduction

Azadirachta indica, commonly known as the neem tree, is a rich source of a vast array of biologically active secondary metabolites, among which the limonoids are of particular prominence. This compound, a ring-intact limonoid, is a notable constituent of neem, contributing to its complex chemical profile and therapeutic potential.[1] Understanding the biosynthetic pathway of this compound is crucial for harnessing its potential through biotechnological approaches, including metabolic engineering and synthetic biology. This whitepaper synthesizes the current knowledge on the biogenesis of this compound, providing a technical foundation for further research and development.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized through the mevalonate (MVA) and methylerythritol 4-phosphate (MEP) pathways.[2]

The proposed biosynthetic pathway can be broadly divided into the following stages:

-

Formation of the Triterpenoid Backbone: The initial steps involve the condensation of IPP and DMAPP to form farnesyl pyrophosphate (FPP), followed by the head-to-head condensation of two FPP molecules to yield squalene. Squalene is then epoxidized to 2,3-oxidosqualene.[2]

-

Cyclization to the Protolimonoid Scaffold: The crucial cyclization of 2,3-oxidosqualene is catalyzed by a specific oxidosqualene cyclase (OSC). In A. indica, the enzyme tirucalla-7,24-dien-3β-ol synthase (AiTTS1), also referred to as AiOSC1, is responsible for the formation of the tirucallane-type triterpenoid scaffold.[2]

-

Oxidative Modifications and Formation of Azadiradione: The tirucallol backbone undergoes a series of extensive oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs).[2][3] These modifications include hydroxylation, dehydrogenation, and the formation of the characteristic furan ring, leading to the formation of the key intermediate, azadiradione.[3]

-

Epoxidation to this compound: The final step in the formation of this compound is the epoxidation of the C14-C15 double bond of azadiradione. This reaction is putatively catalyzed by a specific cytochrome P450 monooxygenase.[4] While the exact enzyme has not been functionally characterized, transcriptomic studies have identified several candidate CYP genes, including AiCYP71BQ5, AiCYP72A721, and AiCYP88A108, which show high co-expression with AiOSC1, suggesting their involvement in limonoid biosynthesis.[2]

Signaling Pathway Diagram

Quantitative Data on Limonoid Distribution

The accumulation of this compound and its precursor, azadiradione, varies significantly across different tissues of the A. indica tree. This distribution provides insights into the primary sites of biosynthesis and accumulation.

| Limonoid | Plant Part | Concentration/Yield | Reference |

| This compound | Fruit | Isolated from fruit | [5] |

| Seed | Purified from seed | [6] | |

| Azadiradione | Green Berries | 59% of total limonoids | [7] |

| Ripe Berries | 3% of total limonoids | [7] | |

| Total Terpenoids | Stem-bark | 13.13% | [8][9] |

| Leaves | 13.13% | [8][9] | |

| Seeds | 12.77% | [8][9] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway involves a combination of transcriptomics, heterologous expression of candidate genes, and in vitro enzymatic assays.

Identification of Candidate Genes via RNA-Seq

This protocol outlines a general workflow for identifying candidate genes, such as cytochrome P450s, involved in this compound biosynthesis.

Methodology:

-

Tissue Collection and RNA Extraction: Collect tissues with high and low levels of this compound (e.g., developing fruits vs. mature leaves). Immediately freeze the tissues in liquid nitrogen and store at -80°C. Extract total RNA using a suitable plant RNA extraction kit.

-

Library Preparation and Sequencing: Construct cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina platform).

-

Transcriptome Assembly and Annotation: Assemble the sequencing reads de novo to generate a transcriptome. Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database).

-

Differential Expression Analysis: Compare the transcript abundance between high and low this compound-producing tissues to identify differentially expressed genes. Candidate genes for this compound biosynthesis are expected to be upregulated in tissues with high accumulation.

-

Co-expression Analysis: Identify genes that are co-expressed with known genes in the triterpenoid biosynthetic pathway (e.g., AiOSC1).

Heterologous Expression and Functional Characterization of a Candidate Cytochrome P450

This protocol describes the heterologous expression of a candidate A. indica CYP in Saccharomyces cerevisiae and subsequent functional characterization.

Methodology:

-

Cloning of the Candidate CYP: Amplify the full-length coding sequence of the candidate CYP from A. indica cDNA and clone it into a yeast expression vector (e.g., pYES-DEST52).

-

Yeast Transformation: Transform the expression construct into a suitable S. cerevisiae strain (e.g., WAT11), which co-expresses a cytochrome P450 reductase (CPR) to provide the necessary reducing equivalents.

-

Microsome Preparation: Grow the transformed yeast culture and induce protein expression. Harvest the cells and prepare microsomal fractions, which contain the membrane-bound CYP enzyme.

-

In Vitro Enzymatic Assay:

-

Set up a reaction mixture containing the prepared microsomes, the substrate (azadiradione), and a NADPH-regenerating system in a suitable buffer.

-

Incubate the reaction at an optimal temperature (e.g., 28-30°C) for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

-

Analyze the reaction products by HPLC or LC-MS/MS to detect the formation of this compound, comparing the retention time and mass spectrum with an authentic standard.

-

Conclusion and Future Perspectives

The biosynthesis of this compound in Azadirachta indica follows a complex pathway originating from isoprenoid precursors, involving a key cyclization step and extensive oxidative modifications. While the initial stages of the pathway are relatively well-understood, the specific enzymes responsible for the later oxidative steps, particularly the epoxidation of azadiradione, remain to be definitively identified and characterized. The candidate cytochrome P450 genes identified through transcriptomic studies provide promising targets for future research.

The functional characterization of these candidate genes through the experimental approaches outlined in this guide will be instrumental in fully elucidating the biosynthetic pathway of this compound. This knowledge will not only deepen our understanding of plant secondary metabolism but also pave the way for the metabolic engineering of microorganisms or the development of in vitro enzymatic systems for the sustainable production of this valuable bioactive compound. Such advancements hold significant promise for the pharmaceutical and agrochemical industries.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants | MDPI [mdpi.com]

- 3. Enhanced and specific epoxidation activity of P450 BM3 mutants for the production of high value terpene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study on the cytochrome P450-mediated oxidative metabolism of the terpene alcohol linalool: indication of biological epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional expression of eukaryotic cytochrome P450s in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Purified from the Azadirachta indica Seed Induced Mitochondrial Apoptosis and Inhibition of NFκB Nuclear Translocation in Human Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Qualitative and Quantitative Phytochemical Screening of Azadirachta indica Juss. Plant Parts | International Journal of Applied Sciences and Biotechnology [nepjol.info]

- 9. ijasbt.org [ijasbt.org]

The Discovery and Isolation of Epoxyazadiradione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxyazadiradione, a prominent tetranortriterpenoid limonoid derived from the neem tree (Azadirachta indica), has garnered significant scientific interest due to its diverse biological activities, including potent anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, history, and isolation of this valuable natural product. It details the key experimental protocols for its extraction, purification, and structural elucidation, presents quantitative data on isolation yields, and illustrates its known biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

The neem tree (Azadirachta indica A. Juss), a member of the Meliaceae family, is a cornerstone of traditional medicine in many parts of the world, particularly in the Indian subcontinent[1]. It is a rich source of structurally complex and biologically active secondary metabolites, with limonoids being one of the most significant classes[2]. Among these, this compound stands out for its promising therapeutic potential. Structurally, it is a C28 steroid-like molecule characterized by a furan ring and an epoxide group, which contribute to its bioactivity. This guide delves into the scientific journey of this compound, from its initial discovery to the modern techniques used for its isolation and characterization.

History of Discovery and Structural Elucidation

The initial isolation and structural characterization of this compound can be traced back to the pioneering work on neem limonoids. One of the earliest comprehensive studies that described the structure of this compound was published by Lavie and Levy in 1971[3]. Their work laid the foundation for understanding the complex chemistry of neem constituents.

The structural elucidation of this compound was a significant achievement, relying on a combination of chemical degradation studies and spectroscopic techniques available at the time. Modern methods have further refined our understanding of its three-dimensional structure.

Key Spectroscopic Techniques in Structural Elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for assigning the complex proton and carbon signals of the this compound molecule[4][5]. These techniques allow for the determination of the connectivity of atoms and the relative stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of this compound. Tandem MS (MS/MS) experiments help in understanding the fragmentation patterns, which can provide further structural information[4].

-

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule. The crystal structure of this compound has been determined, confirming the connectivity and stereochemistry established by other spectroscopic methods[3][6].

Isolation Methodologies

This compound can be isolated from various parts of the neem tree, with the fruits and seeds being the most common sources[7][8]. The concentration of this compound can vary depending on the ripening stage of the fruit, with higher concentrations generally found in unripe green berries[9].

General Experimental Workflow

The isolation of this compound typically follows a multi-step process involving extraction, fractionation, and purification.

Caption: General workflow for the isolation and identification of this compound.

Detailed Experimental Protocols

Objective: To extract a broad range of secondary metabolites, including this compound, from the plant material.

Protocol: Maceration

-

Preparation of Plant Material: Air-dry fresh neem fruits or seeds in the shade. Once dried, grind the material into a coarse powder.

-

Solvent Extraction: Macerate the powdered material in a suitable solvent (e.g., methanol, ethanol, or a mixture of petroleum ether and acetone) at room temperature for 24-48 hours with occasional shaking. The ratio of plant material to solvent is typically 1:5 to 1:10 (w/v).

-

Filtration and Concentration: Filter the extract through cheesecloth or Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Protocol: Soxhlet Extraction

-

Preparation of Plant Material: Prepare the plant material as described for maceration.

-

Soxhlet Apparatus: Place the powdered material in a thimble and insert it into the main chamber of the Soxhlet extractor.

-

Extraction: Fill the distilling flask with the chosen solvent (e.g., methanol). Heat the flask to reflux. The solvent vapor travels up a distillation arm, condenses in the condenser, and drips down into the thimble containing the solid. The solvent fills the thimble and then siphons back into the flask. This process is repeated for several hours (typically 6-8 hours) until the extraction is complete.

-

Concentration: Concentrate the extract using a rotary evaporator as described above.

Objective: To separate this compound from other compounds in the crude extract.

Protocol: Silica Gel Column Chromatography

-

Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column plugged with cotton wool at the bottom. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

-

Elution: Elute the column with a solvent system of increasing polarity. A common gradient is starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v hexane:ethyl acetate)[10][11].

-

Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 20-50 mL).

-

Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 40% ethyl acetate in hexane) and visualize the spots under UV light or by spraying with an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid) followed by heating[4].

-

Pooling and Concentration: Combine the fractions containing the pure compound (as determined by TLC) and concentrate them to yield purified this compound.

Objective: For final purification and quantification of this compound.

Protocol: Preparative HPLC

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of methanol and water is often employed[12]. For instance, a gradient starting from 40% methanol in water and increasing to 90% methanol over a period of 25-30 minutes can be effective[4].

-

Flow Rate: A typical flow rate is 1 mL/min for analytical scale and can be scaled up for preparative purposes.

-

Detection: UV detection at 215-230 nm is suitable for detecting this compound[4][13].

Quantitative Data

The yield of this compound can vary significantly based on the source of the plant material and the isolation method employed.

| Plant Material | Extraction/Purification Method | Yield | Reference |

| Neem Fruit Powder (250 g) | Medium Pressure Liquid Chromatography (MPLC) | 4.31 g | [7] |

| Neem Seed (1000 g) | Column Chromatography | 1.895 g | [7] |

| Defatted Neem Seeds (2.05 kg) | Methanolic Extraction | 1051 mg | [7] |

| Neem Seed Cake (per kg) | Petroleum Ether & Acetone Extraction, Chromatography, Crystallization | 1.895 g | [7] |

Biological Signaling Pathways

This compound has been shown to exert its biological effects, particularly its anticancer activity, by modulating several key signaling pathways.

Inhibition of the PI3K/Akt Pathway

One of the primary mechanisms of action of this compound is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is often hyperactivated in cancer cells, promoting cell survival, proliferation, and angiogenesis.

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Induction of Apoptosis

This compound has been demonstrated to induce apoptosis (programmed cell death) in cancer cells through the mitochondrial pathway.

Caption: this compound induces apoptosis via the mitochondrial pathway.

Conclusion

This compound continues to be a molecule of significant interest in the scientific community. Its discovery and the subsequent development of efficient isolation and characterization techniques have paved the way for in-depth pharmacological studies. The detailed protocols and data presented in this guide aim to facilitate further research into this promising natural product, with the ultimate goal of harnessing its therapeutic potential for the development of new drugs. The elucidation of its mechanisms of action, particularly its impact on critical signaling pathways, underscores its importance as a lead compound in cancer research and beyond.

References

- 1. Therapeutics Role of Azadirachta indica (Neem) and Their Active Constituents in Diseases Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Limonoids from neem (Azadirachta indica A. Juss.) are potential anticancer drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C28H34O6 | CID 49863985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Variation of major limonoids in Azadirachta indica fruits at different ripening stages and toxicity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. researchgate.net [researchgate.net]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. scispace.com [scispace.com]

Epoxyazadiradione: A Technical Guide to its Chemistry, Biology, and Relationship with Limonoids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxyazadiradione, a prominent limonoid derived from the neem tree (Azadirachta indica), has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of this compound, detailing its chemical properties, natural origin, and its biosynthetic relationship with other limonoids. A comprehensive overview of its pharmacological effects, including anticancer, anti-inflammatory, and insecticidal properties, is presented, supported by quantitative data from various studies. Detailed experimental protocols for the isolation, purification, and biological evaluation of this compound are provided to facilitate further research. Furthermore, this guide visualizes the intricate biosynthetic pathway of this compound and its modulation of key signaling pathways, such as PI3K/Akt and NF-κB, through meticulously crafted diagrams. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to this compound and Limonoids

This compound is a tetranortriterpenoid belonging to the limonoid class of secondary metabolites.[1][2] Limonoids are highly oxygenated and structurally complex natural products predominantly found in plants of the Meliaceae (mahogany) and Rutaceae (citrus) families.[3] The neem tree, Azadirachta indica, is a particularly rich source of a diverse array of limonoids, with this compound being one of the significant constituents of its seeds and fruits.[1]

Functionally, this compound is an azadiradione derivative characterized by an epoxy group at the C-14 and C-15 positions.[1] This structural feature, along with other modifications to the core limonoid skeleton, contributes to its wide spectrum of biological activities. This guide will delve into the chemical intricacies of this compound, its biosynthetic origins, and its multifaceted pharmacological potential.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its extraction, purification, and formulation in various research and development applications.

| Property | Value | Reference |

| Molecular Formula | C28H34O6 | [1] |

| Molecular Weight | 466.57 g/mol | [1] |

| CAS Number | 18385-59-6 | [1] |

| Appearance | Crystalline solid | |

| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO | |

| Chemical Class | Limonoid, Pentacyclic Triterpenoid | [1] |

Biosynthesis of this compound and its Relation to Other Limonoids

The biosynthesis of limonoids is a complex process that begins with the cyclization of 2,3-oxidosqualene, a derivative of the mevalonate (MVA) pathway. This initial step is catalyzed by the enzyme oxidosqualene cyclase, leading to the formation of a triterpene scaffold, typically tirucallol. A series of subsequent enzymatic modifications, including oxidation, rearrangement, and cleavage of four carbon atoms from the side chain, results in the formation of the characteristic furan ring and the basic C26 limonoid skeleton.

This compound is biosynthetically derived from azadiradione through an epoxidation reaction. The pathway illustrates the intricate relationship between various limonoids, where a common precursor undergoes a cascade of enzymatic reactions to generate a diverse array of structurally related compounds.

Caption: Biosynthetic pathway of this compound from the mevalonate pathway.

Biological Activities and Quantitative Data

This compound exhibits a remarkable range of biological activities, making it a subject of intense research for its potential therapeutic and agricultural applications.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Its anticancer activity is attributed to its ability to induce apoptosis, inhibit cell proliferation, and suppress tumor growth.

| Cell Line | Assay | IC50 / GI50 (µM) | Reference |

| HeLa (Cervical Cancer) | MTT | GI50: 7.5 ± 0.0092 | [2] |

| N1E-115 (Neuroblastoma) | Cytotoxicity | IC50: ~27 | |

| 143B.TK- (Osteosarcoma) | Cytotoxicity | IC50: ~27 | |

| Sf9 (Insect) | Cytotoxicity | IC50: ~27 |

Anti-inflammatory Activity

This compound possesses potent anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory mediators and modulate inflammatory signaling pathways.

| Target | Assay | IC50 (µM) | Reference |

| Macrophage Migration Inhibitory Factor (MIF) Tautomerase Activity | Tautomerase Inhibition | 6.4 | [1] |

Insecticidal Activity

As a key component of neem extracts, this compound contributes to the well-documented insecticidal properties of the plant. It acts as an antifeedant and growth regulator against a variety of insect pests.

Signaling Pathways Modulated by this compound

The biological effects of this compound are mediated through its interaction with and modulation of key intracellular signaling pathways.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is a hallmark of many cancers. This compound has been shown to inhibit the PI3K/Akt pathway, leading to the downstream suppression of pro-survival signals and the induction of apoptosis in cancer cells.

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in inflammation, immunity, and cell survival. Constitutive activation of NF-κB is associated with chronic inflammation and various cancers. This compound has been demonstrated to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory and pro-survival genes.[2]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound.

Isolation and Purification of this compound from Azadirachta indica Seeds

Caption: General workflow for the isolation and purification of this compound.

Materials:

-

Dried neem (Azadirachta indica) seeds

-

Hexane

-

Methanol

-

Ethyl acetate

-

Distilled water

-

Silica gel (for column chromatography)

-

TLC plates

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Preparation of Plant Material: Thoroughly dried neem seeds are ground into a fine powder.

-

Defatting: The powdered seeds are subjected to Soxhlet extraction with hexane to remove the fatty oils. The defatted seed cake is then air-dried.

-

Extraction: The defatted material is extracted with methanol at room temperature with constant stirring. The extraction process is repeated multiple times to ensure maximum yield.

-

Solvent Partitioning: The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator. The resulting crude extract is then suspended in water and partitioned successively with ethyl acetate.

-

Column Chromatography: The ethyl acetate fraction is concentrated and subjected to column chromatography over silica gel. The column is eluted with a gradient of hexane and ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions showing a spot corresponding to this compound are pooled.

-

Final Purification: The pooled fractions are further purified by recrystallization or preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound. The purity is confirmed by spectroscopic methods (NMR, MS).

MTT Assay for Cytotoxicity

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for dissolving formazan crystals)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) is also included.

-

Incubation: The plate is incubated for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

Wound Healing (Scratch) Assay for Cell Migration

Materials:

-

Confluent monolayer of cells in a 6-well plate

-

Sterile 200 µL pipette tip

-

Complete cell culture medium

-

This compound

-

Microscope with a camera

Procedure:

-

Create the Wound: A sterile pipette tip is used to create a straight scratch or "wound" in the confluent cell monolayer.

-

Wash and Treat: The cells are gently washed with PBS to remove any detached cells, and then fresh medium containing the desired concentration of this compound or vehicle control is added.

-

Image Acquisition: Images of the scratch are taken at time 0 and at regular intervals (e.g., every 12 or 24 hours).

-

Data Analysis: The width of the scratch is measured at different time points, and the rate of wound closure is calculated to assess cell migration.

NF-κB Nuclear Translocation Assay

Materials:

-

Cells cultured on coverslips

-

This compound

-

TNF-α (or other NF-κB inducer)

-

Fixation and permeabilization buffers

-

Primary antibody against NF-κB p65 subunit

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Cells are pre-treated with this compound for a specific duration, followed by stimulation with TNF-α to induce NF-κB activation.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent-based buffer.

-

Immunostaining: Cells are incubated with the primary antibody against NF-κB p65, followed by incubation with the fluorescently labeled secondary antibody.

-

Nuclear Staining: The nuclei are counterstained with DAPI.

-

Imaging and Analysis: The coverslips are mounted on slides and visualized using a fluorescence microscope. The translocation of the p65 subunit from the cytoplasm to the nucleus is quantified.

Conclusion

This compound stands out as a highly promising natural product with a wide array of pharmacological activities. Its intricate chemical structure, derived from the complex biosynthetic machinery of the neem tree, endows it with the ability to modulate multiple key signaling pathways implicated in cancer and inflammation. This technical guide has provided a comprehensive overview of the current knowledge on this compound, from its chemical properties and biosynthetic origins to its biological effects and underlying mechanisms of action. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for the scientific community, fostering further research into the therapeutic potential of this remarkable limonoid. Continued investigation into the structure-activity relationships of this compound and its derivatives may pave the way for the development of novel and effective therapeutic agents for a range of human diseases.

References

- 1. Novel Anti-inflammatory Activity of this compound against Macrophage Migration Inhibitory Factor: INHIBITION OF TAUTOMERASE AND PROINFLAMMATORY ACTIVITIES OF MACROPHAGE MIGRATION INHIBITORY FACTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Purified from the Azadirachta indica Seed Induced Mitochondrial Apoptosis and Inhibition of NFκB Nuclear Translocation in Human Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Potential Therapeutic Targets of Epoxyazadiradione: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxyazadiradione, a limonoid derived from the neem tree (Azadirachta indica), has emerged as a promising natural compound with significant therapeutic potential, particularly in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the molecular targets and mechanisms of action of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways it modulates. The information presented herein is intended to facilitate further research and accelerate the development of this compound as a novel therapeutic agent.

Introduction

The quest for novel, effective, and safe therapeutic agents has led researchers to explore the vast chemical diversity of the natural world. This compound (EAD), a tetranortriterpenoid, has garnered considerable attention for its potent biological activities.[1][2] Extensive preclinical studies have demonstrated its efficacy in various cancer models and its significant anti-inflammatory properties. This guide delves into the core mechanisms through which EAD exerts its effects, highlighting its potential as a multi-targeting therapeutic candidate.

Quantitative Data on Biological Activity

The cytotoxic and anti-proliferative effects of this compound have been quantified across various cancer cell lines. While comprehensive data is still emerging, existing studies provide valuable insights into its potency.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Metric | Value | Reference |

| HeLa | Cervical Cancer | GI50 | 7.5 ± 0.0092 µM | [3][4] |

| PANC-1 | Pancreatic Cancer | - | Dose- and time-dependent decrease in viability | [5] |

| MiaPaCa-2 | Pancreatic Cancer | - | Dose- and time-dependent decrease in viability | [5] |

| MDA-MB-231 | Triple-Negative Breast Cancer | - | Potent anti-cancer activity | |

| MCF-7 | ER+ Breast Cancer | - | Potent anti-cancer activity | |

| FaDu | Head and Neck Squamous Cell Carcinoma | - | Stronger activity than Azadiradione | [1] |

| SCC-4 | Head and Neck Squamous Cell Carcinoma | - | Stronger activity than Azadiradione | [1] |

| SH-SY5Y | Neuroblastoma | - | Significant efficacy |

Note: Further studies are required to establish a comprehensive profile of IC50 and GI50 values across a wider range of cancer cell lines.

Core Signaling Pathways and Molecular Targets

This compound exerts its therapeutic effects by modulating a complex network of signaling pathways and targeting key molecules involved in cancer progression and inflammation.

Anti-Cancer Mechanisms

EAD's anti-cancer activity is multifaceted, encompassing the induction of apoptosis, inhibition of cell proliferation and invasion, and modulation of the tumor microenvironment.[1][2]

EAD promotes programmed cell death in cancer cells through the intrinsic mitochondrial pathway.[3][4] It achieves this by altering the balance of pro- and anti-apoptotic proteins.

-

Upregulation of Pro-Apoptotic Proteins: EAD increases the expression of Bax.[1][3]

-

Downregulation of Anti-Apoptotic Proteins: EAD suppresses the expression of Bcl-2, Bcl-xL, and survivin.[1]

This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane depolarization, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptotic cell death.[3]

Figure 1: this compound-induced mitochondrial apoptosis pathway.

EAD hampers the uncontrolled proliferation of cancer cells by targeting key regulators of the cell cycle and molecules involved in metastasis.

-

Cell Cycle Arrest: EAD downregulates the expression of cyclin A2 and cyclin-dependent kinase (CDK) 2, leading to cell cycle arrest.[1]

-

Inhibition of Invasion and Angiogenesis: EAD reduces the expression of matrix metalloproteinase (MMP)-9 and vascular endothelial growth factor (VEGF), crucial players in tumor invasion and the formation of new blood vessels.[1]

The anti-cancer effects of EAD are mediated through the abrogation of critical pro-survival signaling pathways.

-

PI3K/Akt Pathway: In breast cancer, EAD suppresses the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and plays a vital role in cell survival, proliferation, and migration. [ ] This inhibition leads to mitochondrial depolarization and caspase-dependent apoptosis.

-

NF-κB Pathway: EAD inhibits the nuclear translocation of the p65 subunit of NF-κB in cervical and head and neck squamous cell carcinoma (HNSCC) cells.[1][3] The NF-κB pathway is a key regulator of inflammation, cell survival, and proliferation.

-

Other Targets: In neuroblastoma, EAD has been shown to target Enolase1 and HSP90. It also modulates the expression of long non-coding RNAs (lncRNAs) in HNSCC and pancreatic cancer.[5] Furthermore, EAD induces the generation of reactive oxygen species (ROS) in HNSCC cells.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound Purified from the Azadirachta indica Seed Induced Mitochondrial Apoptosis and Inhibition of NFκB Nuclear Translocation in Human Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ScholarWorks @ UTRGV - Research Symposium: this compound exhibit anti‑cancer activities by modulating lncRNAs expression in pancreatic cancer [scholarworks.utrgv.edu]

A Technical Guide to the In Silico Prediction of Epoxyazadiradione Bioactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methods used to predict the biological activities of Epoxyazadiradione (EAD), a promising limonoid isolated from the medicinal plant Azadirachta indica (Neem).[1][2][3] EAD has garnered significant interest for its potential therapeutic applications, particularly in oncology.[2][3][4][5] In silico approaches, including molecular docking, ADMET prediction, and molecular dynamics simulations, are crucial for elucidating its mechanisms of action, identifying potential molecular targets, and evaluating its drug-like properties before proceeding with costly and time-consuming wet-lab experiments.

Predicted Bioactivities and Molecular Targets

In silico and related experimental studies have indicated that this compound possesses a range of biological activities, primarily centered on its anti-cancer properties. Computational models and subsequent validation have shown that EAD can modulate multiple signaling pathways critical for cancer cell survival, proliferation, and invasion.

Key predicted activities include:

-

Anticancer Effects: EAD has demonstrated potential efficacy against various cancer types, including head and neck squamous cell carcinoma (HNSCC), pancreatic cancer, breast cancer, neuroblastoma, and cervical cancer.[1][2][3][4][5] Its mechanism involves the suppression of cancer cell proliferation, the induction of apoptosis (programmed cell death), and the inhibition of invasion and migration.[1][2]

-

Antiviral Effects: Molecular docking studies have explored the potential of EAD as an inhibitor of key viral proteins, such as those from SARS-CoV-2.[6]

Primary molecular targets identified include:

-

PI3K/Akt Pathway: EAD is predicted to inhibit the PI3K/Akt signaling pathway, a central regulator of cell growth, survival, and metabolism that is often hyperactivated in cancer.[4][7]

-

NF-κB Pathway: The compound has been shown to inhibit the nuclear translocation of NF-κB, a transcription factor that plays a pivotal role in inflammation and cancer by promoting the expression of anti-apoptotic and proliferative genes.[1][3][5]

-

Apoptotic Proteins: EAD modulates the expression of key proteins in the apoptotic pathway, down-regulating anti-apoptotic proteins like Bcl-2, Bcl-xL, and survivin, while inducing pro-apoptotic proteins such as Bax and caspases.[1][7]

-

Heat Shock Protein 90 (HSP90) and Enolase 1 (ENO1): Proteomics and subsequent in silico analysis have identified HSP90 and ENO1 as potential targets of EAD in neuroblastoma.[5]

-

Viral Proteases: Docking studies suggest EAD can bind to the active sites of viral proteases, indicating a potential role as an antiviral agent.[6]

Quantitative In Silico Data

Quantitative predictions form the basis of in silico analysis, providing measurable estimates of a compound's potential efficacy and safety.

Table 1: Molecular Docking Performance of this compound

Molecular docking predicts the binding affinity between a ligand (EAD) and a target protein. A lower binding energy (more negative value) typically indicates a more stable and favorable interaction.

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Computational Tool Used | Reference |

| COVID-19 Mpr° | 6Y2E | -7.52 | AutoDock 4.2 | [6] |

| COVID-19 Mpr° | 2GTB | -5.22 | AutoDock 4.2 | [6] |

| Enolase 1 | Not Specified | Binding confirmed | Not Specified | [5] |

| HSP90 | Not Specified | Binding confirmed | Not Specified | [5] |

Table 2: Predicted ADMET and Physicochemical Properties

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are essential for evaluating a compound's drug-likeness. While specific computational outputs for all EAD's ADMET properties are not detailed in the provided literature, it has been noted for its favorable drug-like characteristics.

| Property / Rule | Prediction / Status | Significance | Reference |

| Lipinski's Rule of 5 | Obeys the rule | Indicates good oral bioavailability. The rule assesses molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors. | [1] |

| Toxicity Risks | Predicted to be non-toxic | General in silico models assess risks like cardiotoxicity, hepatotoxicity, and mutagenicity.[8] EAD is generally considered safe based on initial screenings. | [8][9] |

| Molecular Formula | C₂₈H₃₄O₆ | Defines the elemental composition of the molecule. | [10] |

Visualizing Predicted Mechanisms and Workflows

Graphviz diagrams are used to model the complex biological pathways targeted by this compound and the computational workflows used in its analysis.

Caption: Predicted inhibition of the PI3K/Akt pathway by this compound, leading to apoptosis.

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.

Caption: A general workflow for the in silico analysis of this compound.

In Silico Experimental Protocols

This section details the generalized methodologies for the key computational experiments used to predict the bioactivity of this compound.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction. The protocol for docking EAD against a target like a viral protease or a kinase generally follows these steps.[6]

-

Ligand Preparation:

-

Structure Retrieval: Obtain the 2D or 3D structure of this compound from a chemical database like PubChem.

-

Format Conversion: Convert the structure to a suitable format (e.g., PDBQT for AutoDock) using a tool like Open Babel.

-

Energy Minimization: Optimize the ligand's 3D geometry using a force field (e.g., MMFF94) to find its lowest energy conformation. This is a standard step in tools like PyRx or BIOVIA Discovery Studio.[11][12]

-

-

Protein Preparation:

-

Structure Retrieval: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB).

-

Preprocessing: Remove non-essential molecules from the PDB file, such as water, co-solvents, and any co-crystallized ligands.

-

Protonation: Add polar hydrogen atoms and assign atomic charges (e.g., Gasteiger charges) to the protein, as these are critical for calculating electrostatic interactions.

-

-

Grid Generation and Docking:

-

Binding Site Definition: Define a "grid box" around the active site of the target protein. This box specifies the three-dimensional space where the docking algorithm will search for binding poses.

-

Docking Simulation: Run the docking algorithm. For instance, AutoDock uses a Lamarckian Genetic Algorithm to explore various ligand conformations and orientations within the grid box.[6] The program calculates a binding energy score for the most favorable poses.

-

-

Analysis of Results:

-

Binding Energy: The primary quantitative output is the binding energy (or docking score), measured in kcal/mol.[6] More negative values suggest stronger binding.

-

Pose Visualization: The top-ranked poses are visualized to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between EAD and the protein's active site residues.

-

ADMET Prediction Protocol

ADMET prediction uses computational models to estimate a compound's pharmacokinetic and toxicity properties.[13] These models are often built using machine learning or statistical analysis of large datasets of known drugs.[8][14]

-

Input:

-

Prediction and Analysis:

-

The software calculates a wide range of molecular descriptors for EAD.[8]

-

These descriptors are fed into pre-built predictive models to estimate properties such as:

-

Physicochemical Properties: Molecular Weight, LogP, number of hydrogen bond donors/acceptors.

-

Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes.

-

Drug-Likeness: Evaluation based on rules like Lipinski's Rule of 5 to assess potential oral bioavailability.[1]

-

Toxicity: Prediction of risks such as mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity.[8]

-

-

-

Interpretation:

-

The output is typically a report or a series of flags indicating compliance with rules and the probability of adverse effects. The goal is to identify potential liabilities early in the drug discovery process.[13]

-

Molecular Dynamics (MD) Simulation Protocol

While docking provides a static snapshot of the binding interaction, MD simulation assesses the stability of the EAD-protein complex over time in a simulated physiological environment.[5][9]

-

System Preparation:

-

The best-ranked pose from molecular docking is used as the starting structure for the EAD-protein complex.

-

The complex is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system's charge.

-

-

Simulation:

-

Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.

-

Equilibration: The system is gradually heated and equilibrated to the desired temperature (e.g., 300 K) and pressure under position restraints, allowing the solvent to relax around the complex.

-

Production Run: The position restraints are removed, and the simulation is run for a specific duration (e.g., 100 nanoseconds), during which atomic trajectories are recorded.[5]

-

-

Analysis:

-

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over time to assess the structural stability of the complex. A stable, converging RMSD suggests a stable binding.

-

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each residue to identify flexible regions of the protein upon ligand binding.

-

Interaction Analysis: The persistence of key interactions (like hydrogen bonds) observed in the docking pose is monitored throughout the simulation.

-

Conclusion

The in silico prediction of this compound's bioactivity provides a powerful, cost-effective framework for understanding its therapeutic potential.[7] Molecular docking has successfully identified its binding potential to key targets in cancer and virology, while ADMET predictions support its viability as a drug-like molecule.[1][6] The mechanisms of action elucidated through pathway analysis, such as the inhibition of the PI3K/Akt and NF-κB pathways, offer a solid foundation for its anticancer effects.[3][4][7] These computational insights are invaluable for guiding targeted experimental validation and accelerating the journey of this compound from a natural product to a potential clinical candidate.

References

- 1. This compound exhibit activities in head and neck squamous cell carcinoma by targeting multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ScholarWorks @ UTRGV - Research Symposium: this compound exhibit anti‑cancer activities by modulating lncRNAs expression in pancreatic cancer [scholarworks.utrgv.edu]

- 3. This compound Purified from the Azadirachta indica Seed Induced Mitochondrial Apoptosis and Inhibition of NFκB Nuclear Translocation in Human Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Computational determination of toxicity risks associated with a selection of approved drugs having demonstrated activity against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. phcogj.com [phcogj.com]

- 13. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Silico ADME/Tox Comes of Age: Twenty Years Later - PMC [pmc.ncbi.nlm.nih.gov]

Epoxyazadiradione: A Comprehensive Technical Guide on its Role as a Plant Secondary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyazadiradione, a prominent tetranortriterpenoid limonoid, is a plant secondary metabolite primarily isolated from the neem tree (Azadirachta indica). This complex molecule has garnered significant attention within the scientific community for its diverse and potent biological activities. As a key component of the intricate chemical defense system of its host plant, this compound exhibits a broad spectrum of effects, including potent anti-cancer, anti-inflammatory, and insecticidal properties. This technical guide provides an in-depth exploration of the multifaceted role of this compound, detailing its biological mechanisms of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Biological Activities and Mechanisms of Action

This compound exerts its biological effects through the modulation of multiple cellular signaling pathways. Its primary mechanisms of action involve the inhibition of key inflammatory and cell survival pathways, making it a promising candidate for further investigation in the context of various diseases.

Anti-Cancer Activity

This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines.[1][2] Its anti-cancer activity is primarily mediated through the induction of apoptosis and the inhibition of cell proliferation, migration, and angiogenesis.[3][4] A critical molecular target of this compound is the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is frequently dysregulated in cancer.[1][3] By inhibiting this pathway, this compound can trigger mitochondrial-dependent apoptosis.[3][4] Furthermore, it has been shown to downregulate the expression of various proteins involved in tumor progression, including those associated with cell survival (Bcl-2, Bcl-xL, survivin), proliferation (cyclin D1), and invasion (MMP-9).[5][6]

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties by targeting key mediators of the inflammatory response.[7][8] It has been shown to inhibit the tautomerase activity of macrophage migration inhibitory factor (MIF), a proinflammatory cytokine involved in various inflammatory diseases.[7] This inhibition is achieved in a non-competitive and reversible manner.[7] Additionally, this compound can suppress the activation of nuclear factor-kappa B (NF-κB), a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[2] This inhibition of NF-κB translocation to the nucleus prevents the upregulation of inflammatory enzymes and cytokines such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukins (ILs), and tumor necrosis factor-alpha (TNF-α).[5]

Insecticidal Properties

As a secondary metabolite, this compound plays a role in the defense of the neem tree against herbivores. It exhibits antifeedant effects against various insect species, contributing to the well-known insecticidal properties of neem extracts.[9]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the biological activities of this compound from various studies.

| Table 1: Cytotoxic Activity of this compound against Cancer Cell Lines | |

| Cell Line | IC50 / GI50 Value (µM) |

| HeLa (Human Cervical Cancer) | 7.5 ± 0.0092[2] |

| MDA-MB-231 (Triple-Negative Breast Cancer) | Data not explicitly quantified in the provided search results. |

| MCF-7 (Estrogen Receptor-Positive Breast Cancer) | Data not explicitly quantified in the provided search results. |

| Table 2: Anti-inflammatory Activity of this compound | |

| Assay | IC50 / Ki Value (µM) |